![molecular formula C14H10ClN3O3S B11615971 2-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide](/img/structure/B11615971.png)
2-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the reaction of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent such as iodine or dimethyl sulfoxide (DMSO).
Hydrazide Formation: The final step involves the reaction of the chlorinated benzothiazole with hydrazine hydrate to form the benzohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)benzamide
- 2-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)benzoic acid
Uniqueness
2-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide is unique due to its specific structural features and the presence of both chlorine and hydrazide functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H10ClN3O3S |
---|---|
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
2-chloro-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)benzohydrazide |
InChI |
InChI=1S/C14H10ClN3O3S/c15-11-7-3-1-5-9(11)14(19)17-16-13-10-6-2-4-8-12(10)22(20,21)18-13/h1-8H,(H,16,18)(H,17,19) |
InChI-Schlüssel |
YWIBHQUWJOZPOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NNC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.